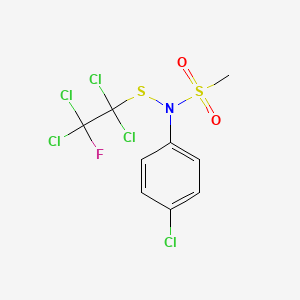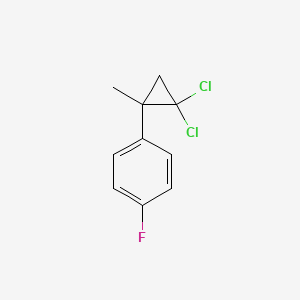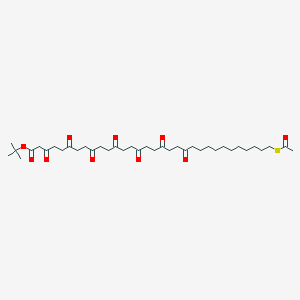
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a complex organic compound known for its unique structure and properties It belongs to the class of esters and is characterized by the presence of multiple ether linkages and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the acetylsulfanyl group and the tert-butyl ester. Common reagents used in these reactions include acetyl chloride, tert-butyl alcohol, and various catalysts to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and ether linkages can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the ester linkage produces alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with enzymes and proteins, modulating their activity. The ether linkages provide stability and solubility, enhancing the compound’s bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl carbamate
- Tert-butyl 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl carbamate
Uniqueness
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different structural features.
Eigenschaften
Molekularformel |
C38H60O10S |
|---|---|
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate |
InChI |
InChI=1S/C38H60O10S/c1-29(39)49-27-13-11-9-7-5-6-8-10-12-14-30(40)15-16-31(41)17-18-32(42)19-20-33(43)21-22-34(44)23-24-35(45)25-26-36(46)28-37(47)48-38(2,3)4/h5-28H2,1-4H3 |
InChI-Schlüssel |
KDQIADKDRIEAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


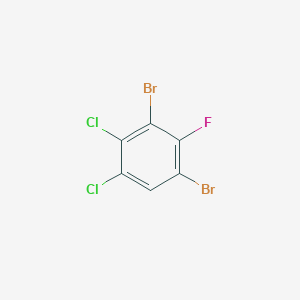
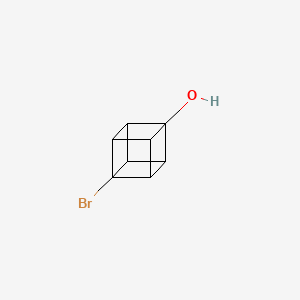


![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)

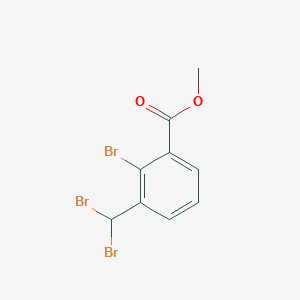
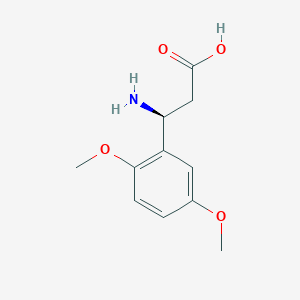
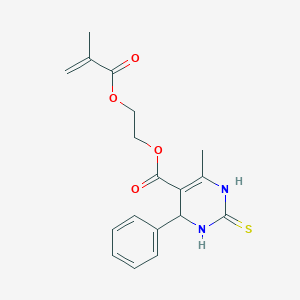
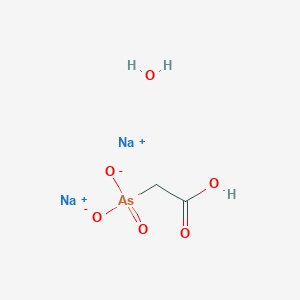
![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

